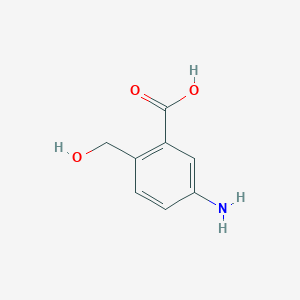

5-Amino-2-(hydroxymethyl)benzoic acid

Description

BenchChem offers high-quality 5-Amino-2-(hydroxymethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-(hydroxymethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO3 |

|---|---|

Molecular Weight |

167.16 g/mol |

IUPAC Name |

5-amino-2-(hydroxymethyl)benzoic acid |

InChI |

InChI=1S/C8H9NO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,10H,4,9H2,(H,11,12) |

InChI Key |

VTSBPEQOYLJTLL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)CO |

Origin of Product |

United States |

Foundational & Exploratory

Stability of 5-amino-2-hydroxymethylbenzoic acid in aqueous solution

An In-Depth Technical Guide to the Aqueous Stability of 5-amino-2-hydroxymethylbenzoic acid

Introduction: Contextualizing the Stability Challenge

5-amino-2-hydroxymethylbenzoic acid (AHBA) is a molecule of significant interest in pharmaceutical development due to its unique constellation of functional groups: a primary aromatic amine, a benzylic alcohol, and a carboxylic acid. This trifecta of reactive sites presents both opportunities for therapeutic design and substantial challenges for formulation stability. For researchers, scientists, and drug development professionals, a comprehensive understanding of AHBA's behavior in an aqueous environment is not merely academic; it is a critical prerequisite for developing a safe, effective, and stable drug product.

This guide moves beyond a simple recitation of facts to provide a field-proven, in-depth analysis of AHBA's stability profile. We will dissect the molecule's inherent vulnerabilities, outline a robust experimental framework for characterizing its degradation, and discuss strategies for its preservation. The methodologies described herein are designed to be self-validating, ensuring that the resulting stability data is both reliable and directly applicable to regulatory submissions and formulation design.

Physicochemical Properties and Inherent Liabilities

Before subjecting a molecule to stress, we must first understand its fundamental properties. The structure of AHBA—an aromatic ring substituted with electron-donating (amine, hydroxylmethyl) and electron-withdrawing (carboxylic acid) groups—governs its reactivity.

The primary sites for degradation are the functional groups themselves.[1] The aromatic amine is highly susceptible to oxidation, potentially forming colored quinone-imines or azo compounds.[2] The benzylic alcohol can be oxidized to an aldehyde or carboxylic acid, while the carboxylic acid group itself is vulnerable to decarboxylation under thermal stress.[1][3] The solubility and ionization state, which are pH-dependent, will critically influence the rate and pathway of these degradation reactions.[1][4]

| Property | Anticipated Value / Characteristic | Rationale & Implication |

| Appearance | White to off-white crystalline solid. | Color change, particularly to brown or pink, is a primary visual indicator of oxidative degradation of the amino group. |

| Solubility | Moderately soluble in water; solubility is pH-dependent. Soluble in polar organic solvents.[4] | The molecule possesses both polar (carboxyl, hydroxyl, amino) and nonpolar (aromatic ring) regions. At low pH, the amine is protonated (-NH3+), increasing water solubility. At high pH, the carboxyl group is deprotonated (-COO-), also enhancing solubility. Minimum solubility is expected near its isoelectric point. |

| pKa Values | Two expected pKa values: one for the carboxylic acid (~pH 3-5) and one for the aromatic amine (~pH 2-4). | The precise pH of a formulation will determine the ionization state of the molecule, directly impacting its susceptibility to hydrolysis and oxidation.[1][5] |

| UV Absorbance | Strong UV absorbance due to the substituted aromatic ring. | This property is the foundation for developing a straightforward HPLC-UV analytical method for quantification and stability monitoring.[6] |

Mapping Degradation: Pathways and Mechanisms

A proactive approach to stability requires anticipating how the molecule will degrade. Based on its structure, AHBA is susceptible to degradation through several key pathways.

Oxidative Degradation

Oxidation is arguably the most significant threat to AHBA's stability. The primary aromatic amine is readily oxidized, a process that can be catalyzed by trace metal ions, light, or reactive oxygen species (ROS) generated from excipients like polysorbates.[1][7][8]

-

Mechanism: The process often begins with the formation of a radical cation, leading to highly colored and potentially reactive species like quinone-imines. Further oxidation of the benzylic alcohol to an aldehyde (5-amino-2-formylbenzoic acid) and subsequently a dicarboxylic acid (4-aminophthalic acid) is also a highly probable pathway.

-

Implication: Formulations must be protected from atmospheric oxygen (e.g., nitrogen overlay during manufacturing and in final packaging) and light. The selection of excipients with low peroxide values is critical.[7]

Photodegradation

Compounds with aromatic amine functionalities are often photosensitive.[1][2]

-

Mechanism: Absorption of UV or even visible light can excite the molecule to a higher energy state, initiating radical-based reactions. This can accelerate oxidation and lead to the formation of complex polymeric degradation products.[1][9]

-

Implication: All solutions and solid materials should be handled in light-protected conditions (e.g., amber glassware, light-resistant containers). Photostability testing is a mandatory component of any formal stability program.

Thermal Degradation

While generally more stable to heat in the solid state, AHBA in solution can degrade at elevated temperatures.

-

Mechanism: The primary thermal degradation pathway is often decarboxylation, where the carboxylic acid group is lost as CO2. This is typically an issue at temperatures exceeding 60-80°C but can be influenced by the solution pH.

-

Implication: Storage conditions must be carefully controlled. The potential for degradation during heat-based sterilization methods like autoclaving must be thoroughly evaluated.

pH-Mediated Degradation (Hydrolysis)

While AHBA does not contain classically hydrolyzable groups like esters or amides, pH plays a crucial role in its stability by influencing the reactivity of the other functional groups.

-

Mechanism: Both strongly acidic and basic conditions can catalyze degradation. For instance, the deprotonation of a phenolic hydroxyl group at alkaline pH can accelerate its oxidation.[7][8] The overall rate of degradation will be a composite of the stability of the various ionized and non-ionized species present at a given pH.

-

Implication: A pH-rate profile must be established to identify the pH of maximum stability for the liquid formulation. This is a cornerstone of pre-formulation studies.

The Core of Stability Assessment: A Forced Degradation Workflow

Forced degradation (or stress testing) is an indispensable tool. It purposefully degrades the molecule to generate the likely degradation products that could form during long-term storage.[10][11] This process is essential for developing and validating a stability-indicating analytical method—a method that can accurately measure the parent drug in the presence of its degradants.[10]

Protocol 1: Forced Degradation of 5-amino-2-hydroxymethylbenzoic acid

This protocol provides a robust starting point for stress testing. The goal is to achieve 10-20% degradation of the parent compound.[10] Timelines and temperatures may need to be adjusted accordingly.

-

Preparation of Stock Solution:

-

Accurately prepare a 1 mg/mL stock solution of AHBA in a suitable solvent like methanol or a 50:50 mixture of acetonitrile and water.

-

-

Application of Stress Conditions: [1]

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate in a water bath at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate in a water bath at 60°C for 8 hours. Rationale: Base-catalyzed reactions are often faster for phenolic compounds.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Heat 2 mL of the stock solution at 80°C for 48 hours, protected from light.

-

Photolytic Degradation: Expose 2 mL of the stock solution to light as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Run a dark control sample in parallel, wrapped in aluminum foil.

-

-

Sample Handling:

-

After the specified time, cool the samples to room temperature.

-

If necessary, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively, to prevent further degradation and ensure compatibility with the HPLC column.

-

Dilute all samples to a final target concentration (e.g., 0.1 mg/mL) with the mobile phase initial conditions.

-

The Analytical Backbone: Developing a Stability-Indicating HPLC Method

A robust analytical method is the lens through which we view stability. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this application.[6][12]

Protocol 2: HPLC Method for AHBA and Its Degradants

-

Instrumentation and Columns:

-

A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is the ideal starting point due to its versatility in separating moderately polar aromatic compounds.

-

-

Mobile Phase and Gradient:

-

Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid provides protons to ensure consistent ionization of the carboxylic acid and amine groups, leading to better peak shape.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program: A typical gradient would start at a low percentage of Mobile Phase B (e.g., 5-10%) to retain the polar AHBA, then ramp up to a high percentage (e.g., 90%) to elute any less polar degradation products.

-

Example Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 10 90 25.0 10 90 25.1 95 5 | 30.0 | 95 | 5 |

-

-

Detection:

-

Set the UV detector to monitor at the λmax of AHBA (likely in the 250-280 nm range) and also collect data across a wider range with a PDA detector to help identify degradant peaks that may have different chromophores.[6]

-

-

Method Validation (Specificity):

-

Inject the unstressed AHBA sample and all five stressed samples (acid, base, oxidative, thermal, photo).

-

The critical test: The method is deemed "stability-indicating" if the primary AHBA peak is well-resolved from all degradation peaks, and peak purity analysis (using a PDA detector) confirms that the AHBA peak in the stressed samples is spectrally pure.[1]

-

Interpreting the Data and Building a Stability Profile

The chromatograms from the forced degradation study are a rich source of information.

-

Mass Balance: In an ideal study, the sum of the amount of AHBA remaining and the amount of all degradation products formed should equal the initial amount of AHBA. A good mass balance (95-105%) provides confidence that all significant degradants are being detected.

-

Pathway Identification: The conditions that cause the most significant degradation point to the primary stability liabilities. For example, if the largest degradant peaks appear in the H₂O₂-stressed sample, the molecule is primarily sensitive to oxidation.

-

Structural Elucidation: For significant degradation products, identification is often necessary. HPLC coupled with Mass Spectrometry (LC-MS) is the definitive tool for this, allowing for the determination of the mass of the degradant and, through fragmentation analysis (MS/MS), its chemical structure.[12][13]

Proactive Stabilization Strategies

The insights gained from stability studies directly inform formulation and packaging strategies.

-

pH Optimization: Formulate the aqueous solution at the pH of maximum stability, as determined by a full pH-rate profile study.

-

Antioxidants: For oxidation-prone molecules like AHBA, the inclusion of antioxidants (e.g., ascorbic acid, sodium metabisulfite) can be highly effective.

-

Chelating Agents: To mitigate metal-catalyzed oxidation, a chelating agent like edetate disodium (EDTA) can be added to sequester trace metal ions.[7]

-

Inert Atmosphere: Manufacturing and packaging under an inert atmosphere (e.g., nitrogen or argon) displaces oxygen and minimizes oxidative degradation.[14]

-

Protective Packaging: The primary container should be chosen to protect against light (amber vials/syringes) and oxygen ingress.

Conclusion

The aqueous stability of 5-amino-2-hydroxymethylbenzoic acid is a multifaceted challenge dictated by the interplay of its amine, alcohol, and carboxylic acid functionalities. A successful drug development program hinges on a systematic and scientifically rigorous approach to understanding and mitigating its degradation. By employing a robust forced degradation workflow, developing a specific stability-indicating analytical method, and interpreting the resulting data to map degradation pathways, researchers can proactively design stable formulations and select appropriate packaging. This technical framework provides the necessary tools to ensure the quality, safety, and efficacy of any therapeutic product containing this promising molecule.

References

-

Instability of Peptide and Possible Causes of Degradation - Encyclopedia.pub. (2023, March 29). Available from: [Link]

-

Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways - BioProcess International. (2011, January 1). Available from: [Link]

-

Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine - PubMed. (2011, September 28). Available from: [Link]

-

pH-dependent spectral properties of para-aminobenzoic acid and its derivatives - PubMed. (2011, December 15). Available from: [Link]

-

Determination of para -aminobenzoic acid, a degradation product of procaine hydrochloride, by zero-crossing first-derivative spectrometry - ResearchGate. Available from: [Link]

-

18.5: Pathways of Amino Acid Degradation - Biology LibreTexts. (2026, January 19). Available from: [Link]

-

Thermal Decomposition of 5-(Hydroxymethyl)-2-furaldehyde (HMF) and Its Further Transformations in the Presence of Glycine | Request PDF - ResearchGate. Available from: [Link]

-

The photophysics of p-aminobenzoic acid - ResearchGate. Available from: [Link]

-

Analytical Methods for Amino Acids - SHIMADZU CORPORATION. Available from: [Link]

-

Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC - NIH. Available from: [Link]

-

Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome | ACS Central Science - ACS Publications. (2023, May 30). Available from: [Link]

-

Thermal Degradation of Food Proteins - Publication Server of Constructor University Library. Available from: [Link]

-

Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method - PubMed. (2016). Available from: [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023, September 30). Available from: [Link]

-

Analytical Methods - RSC Publishing. Available from: [Link]

-

Polymorph-Selective Role of Hydrogen Bonding and π–π Stacking in p-Aminobenzoic Acid Solutions | Crystal Growth & Design - ACS Publications. (2020, December 8). Available from: [Link]

-

Methyl 5-amino-2-hydroxybenzoate | C8H9NO3 | CID 135127 - PubChem - NIH. Available from: [Link]

-

How long are amino acid stock solutions stable for successful solid phase peptide synthesis? | Biotage. (2023, February 7). Available from: [Link]

-

4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - MDPI. (2019, December 19). Available from: [Link]

-

Chapter 4: Photochemistry of aromatic compounds - Books - The Royal Society of Chemistry. (2014, September 8). Available from: [Link]

-

Does thermal degradation of amino acids destroy their functionality? - Reddit. (2024, November 30). Available from: [Link]

-

Determination of 17 AQC derivatized - Amino acids in baby food samples. Available from: [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

-

4-Aminobenzoic acid - Solubility of Things. Available from: [Link]

-

10.2: Amino Acids Degradation - Chemistry LibreTexts. (2022, April 26). Available from: [Link]

-

Effect of carboxyl and hydroxyl groups attached to the benzene ring on the photodegradation of polycyclic aromatic hydrocarbons in ice - ResearchGate. Available from: [Link]

-

Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - MDPI. (2023, November 9). Available from: [Link]

-

Understanding the chemical basis of drug stability and degradation. (2010, October 9). Available from: [Link]

-

Bacterial degradation of monocyclic aromatic amines - Frontiers. (2015, August 18). Available from: [Link]

-

Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. Available from: [Link]

-

Oxidative Degradation of Sequence-Defined Peptoid Oligomers - RSC Publishing. (2022, September 16). Available from: [Link]

-

Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage - PMC. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermal Degradation of Food Proteins [sopus.constructor.university]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pH-dependent spectral properties of para-aminobenzoic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. bioprocessintl.com [bioprocessintl.com]

- 9. researchgate.net [researchgate.net]

- 10. biopharminternational.com [biopharminternational.com]

- 11. biopharmaspec.com [biopharmaspec.com]

- 12. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. pharmaceutical-journal.com [pharmaceutical-journal.com]

The Uncharted Intermediate: A Technical Guide to 5-Amino-2-(hydroxymethyl)benzoic Acid for Pharmaceutical Development

Introduction: Unveiling a Latent Pharmaceutical Building Block

In the vast landscape of pharmaceutical intermediates, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. While many intermediates are well-characterized, a subset of molecules with high potential remains relatively unexplored. 5-Amino-2-(hydroxymethyl)benzoic acid is one such compound. Its structure, featuring a trifunctional aromatic ring with amino, hydroxymethyl, and carboxylic acid moieties, presents a versatile platform for the synthesis of complex drug candidates. This guide provides an in-depth technical overview of this promising yet under-documented intermediate, focusing on a proposed synthetic pathway, its chemical rationale, and its potential applications in drug discovery. Due to the limited direct literature on 5-Amino-2-(hydroxymethyl)benzoic acid, this document leverages established organic chemistry principles and analogous reactions to construct a robust and scientifically grounded guide for researchers and drug development professionals.

Physicochemical Properties and Structural Features

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₈H₉NO₃ | Based on chemical structure |

| Molecular Weight | 167.16 g/mol | Calculated from the molecular formula |

| Appearance | Off-white to light brown crystalline solid | Analogous to similar aminobenzoic acid derivatives |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol | The presence of polar functional groups suggests some water solubility, while the aromatic ring favors organic solvents. |

| Melting Point | Expected to be a high-melting solid, likely with decomposition | Aromatic compounds with hydrogen bonding capabilities typically have high melting points. |

| pKa | Two pKa values are expected: one for the carboxylic acid (around 4-5) and one for the amino group (around 2-3) | Based on the electronic effects of the substituents on the benzoic acid and aniline moieties. |

The unique arrangement of the functional groups in 5-Amino-2-(hydroxymethyl)benzoic acid is key to its potential. The primary amine offers a site for amide bond formation or diazotization, the carboxylic acid can be converted to esters or amides, and the hydroxymethyl group can be oxidized to an aldehyde or further functionalized. This trifunctionality allows for the construction of diverse molecular architectures.

A Proposed Synthetic Pathway: From a Common Precursor to a Novel Intermediate

Given the scarcity of direct synthetic routes to 5-Amino-2-(hydroxymethyl)benzoic acid, a logical and efficient pathway can be devised starting from the readily available and affordable methyl 5-amino-2-hydroxybenzoate . This multi-step synthesis involves the strategic use of protecting groups to enable the selective reduction of the ester functionality.

Overall Synthetic Scheme

Phthalide lactonization of 2-hydroxymethylbenzoic acid derivatives

An In-Depth Technical Guide to the Phthalide Lactonization of 2-Hydroxymethylbenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the intramolecular cyclization, or lactonization, of 2-hydroxymethylbenzoic acid and its derivatives to form phthalides (isobenzofuranones). Phthalides are a critical structural motif found in a vast array of natural products and pharmacologically active molecules, making their efficient synthesis a topic of significant interest in organic and medicinal chemistry.[1][2][3] This document delves into the core reaction mechanisms, compares various synthetic methodologies from classical acid catalysis to modern transition-metal-free approaches, presents detailed experimental protocols, and discusses the influence of substrate structure on reactivity. The content is structured to provide both a robust theoretical grounding and practical, field-proven insights for professionals engaged in chemical synthesis and drug development.

Introduction: The Significance of the Phthalide Scaffold

The phthalide framework, a bicyclic structure featuring a benzene ring fused to a γ-lactone, is a privileged scaffold in chemical biology.[3] Nature has extensively utilized this motif in secondary metabolites that exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and neuroprotective effects.[1][4] For instance, (S)-n-butylphthalide (NBP), isolated from celery seeds, has been approved as a drug for the treatment of ischemic stroke, highlighting the therapeutic potential of this compound class.[2][5]

The unique structural arrangement of 2-(hydroxymethyl)benzoic acid, with a primary alcohol and a carboxylic acid positioned ortho to each other, makes it an ideal and highly versatile precursor for phthalide synthesis.[6][7] The intramolecular esterification, or lactonization, is a facile and often high-yielding transformation driven by the formation of a stable, five-membered ring. Understanding the principles governing this reaction is fundamental to the synthesis of numerous target molecules in pharmaceutical and materials science.

Mechanistic Insights into Phthalide Lactonization

The cyclization of 2-(hydroxymethyl)benzoic acid is an equilibrium process, with the position of the equilibrium being highly dependent on the reaction conditions.[8]

Acid-Catalyzed Mechanism

Under acidic conditions, the equilibrium strongly favors the formation of the phthalide lactone.[8] The reaction proceeds through a well-established pathway:

-

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by an acid catalyst (H⁺), significantly increasing the electrophilicity of the carbonyl carbon.

-

Intramolecular Nucleophilic Attack: The proximate and nucleophilic hydroxyl group attacks the activated carbonyl carbon. This is the key ring-forming step, leading to a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the hydroxyls of the tetrahedral intermediate.

-

Dehydration: The elimination of a water molecule, a good leaving group, re-forms the carbonyl double bond and yields the final phthalide product.

This process is reversible, and in the presence of water, the lactone can be hydrolyzed back to the starting carboxylic acid, particularly under basic conditions.[8]

Caption: Mechanism of acid-catalyzed phthalide formation.

Kinetic Considerations and Steric Effects

Kinetic studies have revealed that the lactonization can be subject to concurrent general acid and general base catalysis, particularly in buffered solutions.[9][10] This means both the acidic (HA) and basic (A⁻) components of a buffer can participate in proton transfers, facilitating the reaction.

Furthermore, the rate of lactonization is sensitive to steric effects. Substituents placed at the 3- or 6-positions of the benzoic acid ring can accelerate the cyclization.[11][12] This "steric acceleration" is thought to arise because bulky ortho-substituents destabilize the planar conformation of the starting material more than the puckered transition state, thereby lowering the activation energy for cyclization.[11] Conversely, substituents in the 4- and 5-positions generally have a retarding electronic effect.[11]

Synthetic Methodologies for Phthalide Formation

While direct acid catalysis is the most common approach, other methods offer advantages in terms of mildness and substrate scope.

Direct Dehydration Methods

This is the most straightforward strategy, relying on the removal of water to drive the equilibrium toward the product.

-

Acid Catalysis: Heating 2-(hydroxymethyl)benzoic acid in the presence of a catalytic amount of a strong acid like HCl or H₂SO₄ is often sufficient.[6]

-

Azeotropic Distillation: Refluxing the substrate in a non-polar solvent like toluene with a Dean-Stark apparatus physically removes the water formed during the reaction, providing high yields.

Mitsunobu Reaction

For substrates that are sensitive to strong acids or high temperatures, the Mitsunobu reaction provides a powerful alternative for intramolecular esterification under neutral conditions at room temperature.[13][14][15]

-

Mechanism: The reaction involves the activation of the hydroxyl group by an intermediate formed from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD).[14] The carboxylate then acts as the nucleophile, attacking the activated alcohol to close the ring. A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol carbon, though this is not relevant for the primary alcohol in 2-(hydroxymethyl)benzoic acid.[13][14]

-

Advantages: Its primary benefit is the exceptionally mild conditions, which preserves sensitive functional groups elsewhere in the molecule.

-

Drawbacks: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can sometimes complicate purification.[16]

Data Presentation: Comparison of Synthetic Conditions

The choice of method depends on the substrate's stability and the desired scale. Below is a summary of typical conditions.

| Method | Reagents/Catalyst | Solvent | Temperature | Typical Yield | Reference |

| Acid Catalysis | Catalytic HCl or H₂SO₄ | Water or Toluene | Reflux | >80% | [6][7] |

| Mitsunobu Reaction | PPh₃, DIAD/DEAD | Anhydrous THF | 0°C to RT | Good to Excellent | [16][17] |

| Photoredox Catalysis | Organic Dye (Photocatalyst) | Acetonitrile | Room Temperature | Good | [18] |

Note: Yields are highly substrate-dependent. The photoredox method typically applies to the synthesis from 2-alkylbenzoic acids via C(sp³)–H activation rather than direct cyclization of the pre-formed alcohol.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of phthalide from 2-(hydroxymethyl)benzoic acid.

General Experimental Workflow

Caption: A typical workflow for phthalide synthesis.

Protocol 1: Acid-Catalyzed Lactonization

This protocol describes the high-yield conversion of 2-(hydroxymethyl)benzoic acid to phthalide using acid catalysis.[6]

-

Materials:

-

2-(hydroxymethyl)benzoic acid (1.0 eq)

-

Toluene

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-(hydroxymethyl)benzoic acid and toluene (approx. 0.2 M concentration).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction's completion by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.[6]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield phthalide as a white crystalline solid.[6]

-

Protocol 2: Intramolecular Mitsunobu Reaction

This protocol details the formation of phthalide under mild, neutral conditions.

-

Materials:

-

2-(hydroxymethyl)benzoic acid (1.0 eq)

-

Triphenylphosphine (PPh₃, 1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate or Dichloromethane

-

-

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(hydroxymethyl)benzoic acid and triphenylphosphine in anhydrous THF (approx. 0.1 M).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add DIAD dropwise to the stirred solution over 10-15 minutes. A white precipitate of triphenylphosphine oxide may begin to form.[16]

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction's completion by TLC.

-

Work-up: Remove the THF under reduced pressure. Dissolve the residue in ethyl acetate. The byproduct, triphenylphosphine oxide, has limited solubility and can often be partially removed by filtration.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to isolate pure phthalide.

-

Conclusion

The lactonization of 2-hydroxymethylbenzoic acid derivatives is a cornerstone transformation in organic synthesis, providing efficient access to the biologically significant phthalide scaffold. While classical acid-catalyzed dehydration remains a robust and high-yielding method for simple substrates, the Mitsunobu reaction offers a crucial, mild alternative for complex molecules bearing acid-sensitive functional groups. A thorough understanding of the underlying mechanisms, steric influences, and available synthetic protocols empowers researchers to make strategic decisions, enabling the successful synthesis of diverse phthalide-containing targets for applications in drug discovery and beyond.

References

-

Title: Synthesis of Phthalides and α,β-butenolides by Transition Metal-Catalyzed Activation of C—H Bonds Source: PMC (PubMed Central) URL: [Link]

-

Title: Confirmation of concurrent general acid, general base catalysis in the lactonization of 2-(hydroxymethyl)benzoic acid Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Phthalimides: developments in synthesis and functionalization Source: RSC Advances URL: [Link]

-

Title: Steric Acceleration of the Lactonization of 2-(Hydroxymethyl)benzoic Acids Source: Journal of the American Chemical Society URL: [Link]

-

Title: Phthalide synthesis Source: Organic Chemistry Portal URL: [Link]

- Title: A kind of method that phthalic anhydride catalyzes synthetic phthalide Source: Google Patents URL

-

Title: Confirmation of concurrent general acid, general base catalysis in the lactonization of 2-(hydroxymethyl)benzoic acid Source: ACS Publications URL: [Link]

-

Title: Mitsunobu Reaction Source: Organic-Chemistry.org URL: [Link]

-

Title: Mitsunobu Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Mitsunobu reaction Source: Organic Synthesis URL: [Link]

-

Title: Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine Source: PMC (PubMed Central) URL: [Link]

-

Title: Mitsunobu Reaction in My Chemistry Source: ResearchGate URL: [Link]

-

Title: Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity Source: PubMed URL: [Link]

-

Title: Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products Source: RSC Publishing URL: [Link]

-

Title: Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses Source: Patsnap Eureka URL: [Link]

-

Title: Advances in the phytochemistry and pharmacology of plant-derived phthalides Source: PubMed URL: [Link]

- Title: Phthalide and 2-hydroxymethyl-benzoic acid prepn.

-

Title: Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis Source: Frontiers URL: [Link]

-

Title: Steric Acceleration of the Lactonization of 2-(Hydroxymethyl)benzoic Acids Source: Journal of the American Chemical Society URL: [Link]

-

Title: The Use of 2-Hydroxymethyl Benzoic Acid as an Effective Water Surrogate in the Passerini Reaction Source: ResearchGate URL: [Link]

-

Title: Phthalide synthesis through dehydrogenated lactonization of the C(sp3)–H bond by photoredox catalysis Source: Green Chemistry (RSC Publishing) URL: [Link]

-

Title: Lactone synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol Source: PMC - NIH URL: [Link]

Sources

- 1. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00701C [pubs.rsc.org]

- 3. Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in the phytochemistry and pharmacology of plant-derived phthalides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis [frontiersin.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

- 14. Mitsunobu Reaction [organic-chemistry.org]

- 15. Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. organic-synthesis.com [organic-synthesis.com]

- 17. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]

- 18. Phthalide synthesis through dehydrogenated lactonization of the C(sp3)–H bond by photoredox catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: A Researcher's Guide to the Catalytic Hydrogenation of 6-Nitrophthalide to 6-Aminophthalide

Abstract

This document provides a comprehensive technical guide for the synthesis of 6-aminophthalide via the catalytic hydrogenation of 6-nitrophthalide. 6-Aminophthalide is a valuable intermediate in the development of pharmaceuticals and functional materials. This guide delves into the underlying chemical principles, compares common catalytic systems, and presents detailed, validated protocols for both high-pressure hydrogenation and catalytic transfer hydrogenation (CTH). The content is designed for researchers, chemists, and process development professionals, emphasizing safety, efficiency, and reproducibility.

Introduction and Reaction Principle

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis.[1] This reaction is crucial for producing anilines and their derivatives, which are precursors to a vast array of dyes, polymers, and pharmacologically active molecules.[2] The conversion of 6-nitrophthalide to 6-aminophthalide falls into this important class of reactions.

The overall transformation is as follows:

Caption: General reaction scheme for the synthesis of 6-aminophthalide.

The mechanism of catalytic hydrogenation of a nitro group is a multi-step process occurring on the surface of a heterogeneous catalyst.[3] It generally proceeds through nitroso and hydroxylamine intermediates.[4][5] The catalyst, typically a noble metal like palladium or platinum, or activated nickel, serves to activate molecular hydrogen (or a hydrogen donor) and adsorb the nitro-containing substrate, facilitating the stepwise reduction.[6]

Strategic Considerations: Catalyst and Hydrogen Source Selection

The choice of catalyst and hydrogen source is critical and depends on available equipment, safety considerations, and the presence of other functional groups on the substrate.

Catalyst Selection

The most common catalysts for this transformation are Palladium on Carbon (Pd/C) and Raney Nickel.[7][8] Each has distinct advantages and disadvantages.

| Catalyst | Advantages | Disadvantages | Causality & Field Insights |

| 10% Pd/C | Highly active and efficient, often requiring milder conditions.[7] Good functional group tolerance.[9] Can be filtered and potentially reused.[10] | More expensive than nickel-based catalysts. Can be pyrophoric when dry and saturated with hydrogen. May cause dehalogenation in halogenated substrates.[7] | Pd/C is often the first choice for its high reliability and activity. Its efficiency stems from palladium's optimal electronic properties for activating H-H and adsorbing the nitro group. The risk of fire upon exposure to air after the reaction is significant and requires the catalyst to be handled under a wet or inert atmosphere. |

| Raney® Nickel | Very high activity and significantly lower cost than palladium.[2][8] Often used in industrial-scale hydrogenations. A good alternative if dehalogenation is a concern with Pd/C.[7] | Highly pyrophoric when dry; must be stored and handled as a slurry in water or another solvent.[8] Can have lower chemoselectivity compared to palladium catalysts. Requires careful handling and disposal. | Raney Nickel's high surface area and activated nickel composition make it extremely effective.[2] However, its pyrophoric nature is a major safety hazard that necessitates rigorous safety protocols.[8] It is often supplied as a 50% slurry in water, which must be accounted for when calculating catalyst loading. |

| Other Catalysts | PtO₂, Pt/C, and various iron or zinc-based systems can also be used.[2][7] Iron under acidic conditions offers a mild reduction method.[7] | These are generally less common for this specific transformation unless specific chemoselectivity is required. Metal-acid systems (like Fe/HCl) generate significant waste streams. | Platinum catalysts are highly active but can be less selective and more prone to ring saturation under harsh conditions. Iron-based reductions are classic methods but are often replaced by catalytic hydrogenation due to better atom economy and easier product isolation. |

Hydrogen Source Selection

| Hydrogen Source | Equipment | Safety Considerations | Rationale & Use Case |

| Hydrogen Gas (H₂) | High-pressure reactor (e.g., Parr hydrogenator), gas cylinder, regulator, and appropriate tubing. | H₂ is highly flammable and explosive. Reactions must be conducted in a well-ventilated fume hood with no ignition sources. Pressure equipment requires regular inspection and certification. | This is the most common and "cleanest" method, as the only byproduct is the product itself. It allows for precise control of reaction pressure, which can influence reaction rate and selectivity. Ideal for lab-scale and large-scale synthesis where appropriate equipment is available. |

| Catalytic Transfer Hydrogenation (CTH) | Standard laboratory glassware (round-bottom flask, condenser). No specialized pressure equipment needed.[10] | Hydrogen donors can be flammable (e.g., formic acid) or require careful handling. The reaction can be exothermic and may produce gas (CO₂, NH₃).[11] | CTH is an excellent alternative when high-pressure equipment is unavailable.[11] It uses a stable, liquid or solid hydrogen donor (e.g., formic acid, ammonium formate, isopropanol) to generate hydrogen in situ on the catalyst surface.[10][12] This method is often simpler to set up and is considered safer than handling high-pressure hydrogen gas.[11] |

Experimental Protocols

Safety First: All procedures must be performed in a properly functioning chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory.

Materials and Equipment

-

Reactant: 6-Nitrophthalide (CAS: 610-93-5)

-

Catalysts: 10% Palladium on Carbon (Pd/C, wet), Raney Nickel (slurry in water)

-

Hydrogen Source: Hydrogen gas (high purity), Formic Acid (≥90%)

-

Solvents: Ethanol (EtOH), Methanol (MeOH), Ethyl Acetate (EtOAc)

-

Work-up: Celite® or diatomaceous earth, Sodium Bicarbonate (NaHCO₃), Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Equipment:

-

For Protocol A/B: Parr hydrogenator or similar pressure vessel.

-

For Protocol C: Round-bottom flask, magnetic stirrer, condenser.

-

General: Filtration apparatus (Büchner funnel), rotary evaporator.

-

Protocol A: Hydrogenation using H₂ Gas and 10% Pd/C

This protocol is the standard, high-efficiency method.

-

Reactor Setup: To a pressure reactor vessel, add 6-nitrophthalide (e.g., 5.0 g, 27.9 mmol) and a solvent such as ethanol or methanol (e.g., 100 mL).

-

Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Pd/C (50% wet) catalyst. The catalyst loading is typically 5-10 mol% of the palladium relative to the substrate. For this scale, ~0.3 g of 10% Pd/C (50% wet) is a reasonable starting point.

-

Rationale: Adding the catalyst under an inert atmosphere prevents potential ignition of the solvent by the dry, activated catalyst.

-

-

Hydrogenation: Seal the reactor. Purge the system by pressurizing with nitrogen (3-4 times) and then with hydrogen (3-4 times) to remove all air. Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 bar / 45-60 psi).

-

Reaction: Begin vigorous stirring. The reduction of aromatic nitro groups is often exothermic, and a slight temperature increase may be observed. The reaction can typically be run at room temperature.

-

Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake on the pressure gauge. For a more precise determination, the reaction can be stopped, depressurized, and a sample can be taken for analysis by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Once the reaction is complete (typically 2-6 hours), carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of the reaction solvent (e.g., 2 x 20 mL of ethanol).

-

CRITICAL SAFETY NOTE: The filtered catalyst pad must not be allowed to dry out as it is highly pyrophoric. Immediately quench the filter cake with plenty of water and dispose of it according to institutional safety guidelines.

-

-

Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude 6-aminophthalide can then be purified.

Protocol B: Catalytic Transfer Hydrogenation (CTH) using Pd/C and Formic Acid

This protocol avoids the use of high-pressure hydrogen gas.[10]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, suspend 6-nitrophthalide (e.g., 5.0 g, 27.9 mmol) in methanol (e.g., 25 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (e.g., 0.2-0.3 g).

-

Hydrogen Donor Addition: To the stirred suspension, add 90% formic acid (e.g., 2.5 mL, ~60 mmol) dropwise. The reaction is often exothermic and may effervesce as CO₂ is released.[10] Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent). The starting material is UV active and the product is often visible with a different Rf value. The reaction is typically complete within 30-90 minutes.[10]

-

Work-up and Catalyst Removal: Upon completion, filter the mixture through a pad of Celite® and wash the pad with methanol. Again, ensure the catalyst pad does not dry out.

-

Isolation: Evaporate the combined filtrate and washes under reduced pressure. Dissolve the residue in water and neutralize it carefully with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: The product, 6-aminophthalide, may precipitate upon neutralization and can be collected by filtration. Alternatively, it can be extracted with an organic solvent like ethyl acetate or chloroform. Dry the organic extracts over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

Purification and Characterization

-

Purification: The crude 6-aminophthalide can be purified by recrystallization. A common solvent system is water or an ethanol/water mixture. The reported melting point is 182-185 °C.[13]

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

FT-IR: To observe the disappearance of the nitro group stretches (~1520 and 1340 cm⁻¹) and the appearance of the N-H stretches of the primary amine (~3300-3500 cm⁻¹).

-

Mass Spectrometry: To confirm the molecular weight (C₈H₇NO₂ = 149.15 g/mol ).[13]

-

Melting Point: To assess purity.

-

Workflow and Troubleshooting

Overall Experimental Workflow

Caption: Step-by-step workflow for the synthesis of 6-aminophthalide.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | 1. Inactive or insufficient catalyst. 2. Insufficient hydrogen pressure or depleted hydrogen donor. 3. Poor stirring/mixing. | 1. Use fresh, high-quality catalyst. Increase catalyst loading slightly. 2. For H₂ gas, check for leaks and ensure sufficient pressure. For CTH, add more hydrogen donor. 3. Increase the stirring rate to ensure good contact between reactants, solvent, and the heterogeneous catalyst. |

| Formation of Side Products | 1. Over-reduction or side reactions due to harsh conditions (high temp/pressure). 2. Presence of impurities in the starting material. | 1. Reduce temperature and/or pressure. Monitor the reaction carefully to stop it upon completion. 2. Ensure the purity of the 6-nitrophthalide starting material. |

| Low Isolated Yield | 1. Product loss during work-up (filtration, extraction). 2. Incomplete precipitation or extraction. 3. Product is more water-soluble than expected. | 1. Ensure the catalyst filter cake is washed thoroughly. 2. Adjust the pH during neutralization to ensure complete precipitation. Perform multiple extractions with the organic solvent. 3. If the product remains in the aqueous layer, saturate the aqueous phase with NaCl before extraction to decrease the product's solubility. |

| Catalyst Ignites on Filter | The filtered catalyst was allowed to dry in the presence of air. | NEVER LET THE CATALYST DRY IN AIR. Keep the filter cake wet with solvent or water at all times. After filtration, immediately transfer the funnel to a beaker of water to quench the catalyst before disposal. |

References

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

- Li, X., Thakore, R. R., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2021). Nitro Reductions in Water using a Next-Generation Surfactant (TPGS-750-M) and a Readily Available Palladium Catalyst. Organic Letters, 23(20), 8114–8118.

- Toste, F. D., & Still, W. C. (2021). Catalytic Reduction of Nitro Compounds to Amines.

- Ram, S., & Ehrenkaufer, R. E. (2000). Formic acid with 10% palladium on carbon: A reagent for selective reduction of aromatic nitro compounds. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 39B(9), 708-710.

- Rahaim, R. J., & Maleczka, R. E. (2005).

- Tarasov, A. A., et al. (2022). Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. Molecules, 27(15), 5032.

- Zhunussova, A. A., et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. RASĀYAN Journal of Chemistry, 14(2), 1083-1090.

- Štefane, B., & Kočevar, M. (2018).

- Wang, L., et al. (2020). Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst. RSC Advances, 10(52), 31257-31261.

- Stanković, I., & Tušek-Božić, L. (2018).

- Zhang, Y., et al. (2025). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics.

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

Stevens Institute of Technology. (2008). The catalytic hydrogenation of aromatic nitro ketone in a microreactor: Reactor performance and kinetic studies. Retrieved from [Link]

-

Thermo Scientific Alfa Aesar. (n.d.). 6-Aminophthalide, 95%. Retrieved from [Link]

- Wang, D., et al. (2018). Pd-CuFe Catalyst for Transfer Hydrogenation of Nitriles: Controllable Selectivity to Primary Amines and Secondary Amines. iScience, 9, 439-449.

- Healy, A. J., et al. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.

- Kumar, A., et al. (2008). The catalytic hydrogenation of aromatic nitro ketone in a microreactor: Reactor performance and kinetic studies. International Journal of Chemical Reactor Engineering, 6(1).

Sources

- 1. Nitro to amine reductions using aqueous flow catalysis under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Selective hydrogenation of nitroaromatics to N -arylhydroxylamines in a micropacked bed reactor with passivated catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05715K [pubs.rsc.org]

- 4. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchwith.stevens.edu [researchwith.stevens.edu]

- 6. Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Pd-CuFe Catalyst for Transfer Hydrogenation of Nitriles: Controllable Selectivity to Primary Amines and Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 6-Aminophthalide, 95% 0.5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

Protocol for hydrolysis of 6-aminophthalide to 5-amino-2-(hydroxymethyl)benzoic acid

Abstract & Executive Summary

The hydrolysis of 6-aminophthalide (CAS: 5054-24-0) to 5-amino-2-(hydroxymethyl)benzoic acid represents a critical transformation in the synthesis of fragment-based drug discovery (FBDD) libraries and bioconjugation linkers. While conceptually a simple lactone saponification, the isolation of the open-chain hydroxy-acid is complicated by the thermodynamic favorability of the closed lactone ring (phthalide) under acidic or thermal stress.

This guide provides a robust, self-validating protocol for the base-mediated hydrolysis of 6-aminophthalide. Unlike standard protocols that often result in recyclization during workup, this method prioritizes the isolation of the stable carboxylate salt or the kinetically trapped acid via lyophilization.

Key Technical Challenges Solved:

-

Lactone Recyclization: Preventing spontaneous ring-closure during acidification.

-

Solubility Management: Handling the zwitterionic nature of the amino-acid product.

-

Process Control: Using NMR handles to monitor the equilibrium state.

Chemical Mechanism & Thermodynamics

The transformation is a base-promoted hydrolysis (saponification) of the lactone ring.[1]

-

Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon (C1) of the phthalide.

-

Ring Opening: The tetrahedral intermediate collapses, cleaving the C-O bond to form the alkoxide/carboxylate dianion.

-

Proton Transfer: Rapid proton exchange yields the stable carboxylate/alcohol species in basic media.

Critical Equilibrium Warning: Upon acidification (pH < 7), the 5-amino-2-(hydroxymethyl)benzoic acid exists in equilibrium with 6-aminophthalide. The amino group at position 5 (para to the hydroxymethyl) increases the electron density of the aromatic ring, potentially stabilizing the open form slightly more than the unsubstituted parent, but recyclization remains the dominant pathway if water is removed under heat and acidic conditions.

Reaction Pathway Diagram[1][2][3]

Figure 1: Reaction pathway highlighting the reversibility of the hydrolysis. The 'Acid' form is metastable and prone to dehydrative cyclization back to the starting material.

Experimental Protocols

Method A: Synthesis of Sodium 5-amino-2-(hydroxymethyl)benzoate (Recommended)

Use this protocol if the compound is an intermediate for subsequent reactions (e.g., alkylation, coupling).

Reagents:

-

6-Aminophthalide (1.0 eq)

-

Sodium Hydroxide (NaOH), 2.0 M aqueous solution (2.5 eq)

-

Methanol (MeOH) or Tetrahydrofuran (THF) (Co-solvent, optional for solubility)

Step-by-Step Workflow:

-

Slurry Formation: In a round-bottom flask equipped with a magnetic stir bar, suspend 6-aminophthalide (1.0 g, 6.7 mmol) in water (10 mL).

-

Note: The starting material is sparingly soluble in water.

-

-

Base Addition: Add 2.0 M NaOH (8.4 mL, 16.8 mmol) dropwise over 5 minutes.

-

Observation: The suspension should clear as the phthalide hydrolyzes and the salt forms. If turbidity persists, heat to 50°C.

-

-

Reaction: Stir at 60°C for 2 hours .

-

In-Process Control (IPC): Take a 50 µL aliquot, dilute with D2O. Check 1H NMR. Disappearance of the lactone CH2 singlet (~5.3 ppm) and appearance of the alcohol CH2 singlet (~4.6 ppm in D2O) confirms conversion.

-

-

Concentration: Remove any organic co-solvent (if used) under reduced pressure at 40°C.

-

Isolation:

-

Option 1 (Solution Use): Use the aqueous solution directly for the next step.

-

Option 2 (Solid Isolation): Lyophilize (freeze-dry) the aqueous solution. Do not use rotary evaporation at high heat.

-

Yield: Quantitative (as off-white powder, containing excess NaOH/Na2CO3).

-

Method B: Isolation of Free Acid (Metastable)

Use this protocol only if the neutral acid is strictly required for characterization or non-basic applications.

Step-by-Step Workflow:

-

Hydrolysis: Perform steps 1-3 from Method A.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Neutralization: Slowly add 1.0 M HCl dropwise with vigorous stirring. Monitor pH with a calibrated probe.

-

Target:pH 6.0 - 6.5 .

-

Critical: Do not overshoot to pH < 4, as this accelerates cyclization. The amino group (pKa ~4-5) and carboxylate (pKa ~3-4) will form a zwitterionic species near neutral pH.

-

-

Precipitation: The product may precipitate as a fine solid. If no precipitate forms, the zwitterion is water-soluble.

-

If Soluble: Flash freeze the solution immediately and lyophilize .

-

If Precipitated: Filter rapidly through a sintered glass funnel. Wash with cold water (2 x 5 mL).

-

-

Drying: Dry in a vacuum desiccator over P2O5 at room temperature. Never heat.

Analytical Data & Quality Control

To validate the synthesis, compare the NMR shifts of the cyclic lactone vs. the open-chain salt.

Table 1: 1H NMR Diagnostic Signals (DMSO-d6 / D2O)

| Moiety | 6-Aminophthalide (Starting Material) | 5-Amino-2-(hydroxymethyl)benzoate (Product) |

| Benzylic CH2 | ~5.25 ppm (Singlet) | ~4.45 - 4.60 ppm (Singlet) |

| Aromatic Protons | 6.8 - 7.4 ppm (Tight cluster) | Significant upfield shift for H-6 due to carboxylate |

| State | Neutral Lactone | Anionic Open Chain |

Visual Confirmation:

-

Starting Material: Often a yellow/tan solid.

-

Product (Salt): White to off-white hygroscopic solid.

-

Recyclization Indicator: If the dried product shows a signal at ~5.25 ppm, the ring has closed.

Safety & Handling

-

6-Aminophthalide: Irritant.[2] Avoid inhalation of dust.

-

Sodium Hydroxide: Corrosive. Wear chemical-resistant gloves and eye protection.

-

Cyclization Risk: The free acid form is not stable for long-term storage. Store as the sodium salt or generate in situ.

References

-

National Institutes of Health (PubChem). (2025). 5-Amino-2-hydroxybenzoic acid; 2-hydroxybenzamide Compound Summary. Retrieved from [Link]

Sources

Synthesis of 6-Acetylaminophthalide: An Application Note and Protocol for Pharmaceutical Research

Introduction: The Significance of the Phthalide Scaffold in Medicinal Chemistry

The phthalide framework is a recognized "privileged scaffold" in drug discovery, with derivatives exhibiting a wide array of biological activities, including antioxidant, anti-HIV-1, antileishmanial, and antifungal properties.[1] The introduction of an acetylamino group to this scaffold can further modulate its physicochemical properties and biological activity, making 6-acetylaminophthalide a molecule of interest for researchers and drug development professionals. This application note provides a comprehensive guide to the synthesis of 6-acetylaminophthalide from 6-aminophthalide, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for characterization. While a direct protocol for this specific isomer is not widely published, this guide adapts a robust method from a closely related isomer, providing a solid foundation for its synthesis and further investigation.

Chemical Transformation: The Acetylation of 6-Aminophthalide

The conversion of 6-aminophthalide to 6-acetylaminophthalide is achieved through an N-acetylation reaction. This common and efficient transformation involves the reaction of the primary aromatic amine group of 6-aminophthalide with an acetylating agent, typically acetic anhydride.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group and subsequent deprotonation to yield the stable amide product, 6-acetylaminophthalide. The use of a base, such as pyridine, can catalyze the reaction by activating the acetic anhydride and neutralizing the acetic acid byproduct.

Physicochemical Properties of Reactant and Product

A thorough understanding of the physical and chemical properties of the starting material and the final product is crucial for successful synthesis, purification, and characterization.

| Property | 6-Aminophthalide (Starting Material) | 6-Acetylaminophthalide (Product - Estimated) |

| CAS Number | 57319-65-0 | Not available |

| Molecular Formula | C₈H₇NO₂ | C₁₀H₉NO₃ |

| Molecular Weight | 149.15 g/mol | 191.18 g/mol |

| Melting Point | 182-185 °C | Estimated: ~220 °C (based on isomer)[2] |

| Appearance | Solid | Expected to be a solid |

Experimental Protocol: Synthesis of 6-Acetylaminophthalide

This protocol is adapted from the synthesis of a related isomer, N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide.[2] Researchers should consider this a starting point and may need to optimize conditions for the 6-amino isomer.

Materials and Reagents

-

6-Aminophthalide

-

Acetic Anhydride

-

Pyridine (optional, as catalyst and solvent)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware (round-bottom flask, condenser, separating funnel, etc.)

-

Stirring and heating apparatus (magnetic stirrer with hotplate)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

Safety Precautions

-

Acetic anhydride is corrosive, flammable, and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Pyridine is flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation. Handle in a fume hood and wear appropriate PPE.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood and wear appropriate PPE.

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-aminophthalide (1.0 eq) in a suitable solvent. Pyridine can be used as both the solvent and catalyst. Alternatively, an inert solvent like dichloromethane can be used, with a catalytic amount of pyridine added.

-

Addition of Acetic Anhydride: While stirring the solution at room temperature, slowly add acetic anhydride (1.1-1.5 eq) dropwise. An exothermic reaction may be observed. If the reaction becomes too vigorous, the flask can be cooled in an ice bath.

-

Reaction Monitoring: Heat the reaction mixture to reflux (if using a higher boiling point solvent like pyridine) or stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the reaction's progression.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

If pyridine was used as the solvent, it can be removed under reduced pressure using a rotary evaporator.

-

If DCM was used, dilute the reaction mixture with more DCM.

-

-

Quenching and Extraction: Carefully pour the reaction mixture into a separating funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic anhydride and acetic acid. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude 6-acetylaminophthalide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure product.

Characterization of 6-Acetylaminophthalide

The identity and purity of the synthesized 6-acetylaminophthalide should be confirmed using various analytical techniques. The following are estimated characteristic data based on the closely related N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide.[2]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands:

-

N-H stretch: A sharp peak around 3300 cm⁻¹

-

C=O stretch (amide): A strong, sharp peak around 1670-1690 cm⁻¹

-

C=O stretch (lactone): A strong, sharp peak around 1760 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in DMSO-d₆):

-

A singlet for the methyl protons of the acetyl group around δ 2.1-2.3 ppm.

-

A singlet for the methylene protons of the phthalide ring around δ 5.3 ppm.

-

Aromatic protons in the region of δ 7.5-8.5 ppm, with splitting patterns corresponding to the substitution on the benzene ring.

-

A singlet for the amide N-H proton at a downfield chemical shift (δ > 9.5 ppm).

-

-

¹³C NMR (in DMSO-d₆):

-

A peak for the methyl carbon of the acetyl group around δ 24 ppm.

-

A peak for the methylene carbon of the phthalide ring around δ 69 ppm.

-

Aromatic carbon signals in the range of δ 115-140 ppm.

-

Carbonyl carbon signals for the amide and lactone groups at δ > 165 ppm.

-

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 6-acetylaminophthalide (191.18 g/mol ).

Workflow and Pathway Diagrams

Experimental Workflow

Caption: Experimental workflow for the synthesis of 6-acetylaminophthalide.

Reaction Pathway

Caption: Reaction pathway for the N-acetylation of 6-aminophthalide.

Applications in Drug Development

While specific biological activities of 6-acetylaminophthalide are not extensively documented, the broader class of phthalides and N-aryl acetamides are of significant interest in medicinal chemistry. Phthalide derivatives have been investigated for a range of therapeutic applications. The acetylation of the amino group can influence the compound's polarity, solubility, and ability to form hydrogen bonds, which in turn can affect its pharmacokinetic profile and interaction with biological targets. This synthesized compound can serve as a valuable intermediate for the development of more complex molecules with potential therapeutic applications.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 6-acetylaminophthalide from 6-aminophthalide. By leveraging an adapted procedure from a closely related isomer, this guide offers researchers a clear path to obtaining this compound for further study. The provided information on the reaction mechanism, experimental procedure, and characterization techniques will empower scientists in their efforts to explore the potential of novel phthalide derivatives in drug discovery and development.

References

- Rapolu, R. K., et al. (2026). Catalyst Free Synthesis of N-(1,3-Dioxoisoindolin-4-Yl)

-

Rodríguez, R., et al. (2021). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. Molbank, 2021(3), M1244. [Link]

-

MDPI. (2021). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. [Link]

Sources

Application Note: Synthesis of Fluorescent Probes Using 6-Aminophthalide Precursors

This Application Note is structured as a high-level technical guide for senior researchers. It addresses the specific synthetic utility of 6-aminophthalide (6-amino-1-isobenzofuranone) as a distinct precursor from the more common 4-aminophthalic anhydride, focusing on its ability to yield regioisomerically pure probes and its intrinsic utility as an ICT (Intramolecular Charge Transfer) fluorophore.

Abstract

The synthesis of xanthene-based fluorescent probes (rhodamines, fluoresceins) is traditionally hampered by the formation of inseparable 5- and 6-isomer mixtures when using 4-substituted phthalic anhydrides. This guide details the strategic use of 6-aminophthalide as a superior precursor. Unlike the anhydride, the phthalide core allows for regioisomerically pure synthesis of unsymmetrical fluorophores via stepwise organometallic addition. Furthermore, we explore the direct utilization of the 6-aminophthalide scaffold as a "Turn-On" fluoroionophore for transition metal sensing, leveraging its intrinsic Intramolecular Charge Transfer (ICT) properties.

The Phthalide Advantage: Overcoming Isomeric Mixtures

In standard probe synthesis, condensing 4-aminophthalic anhydride with resorcinols yields a thermodynamic mixture of 5- and 6-carboxy isomers. These isomers often exhibit distinct photophysical properties and biological localization, complicating data interpretation.

6-Aminophthalide (a lactone) offers two distinct synthetic advantages:

-

Regiocontrol: It acts as a "masked" electrophile. By using organometallic nucleophiles (e.g., aryl-lithiums) instead of acid-catalyzed melt condensation, researchers can sequentially install different aryl rings, creating unsymmetrical and isomer-pure Rosamine or Rhodol derivatives.

-

Intrinsic Fluorescence: The 6-aminophthalide core itself is fluorescent (blue/green emission) and sensitive to the electronic state of the amino group, making it an excellent scaffold for Photoinduced Electron Transfer (PET) probes.

Mechanism of Regiocontrol

The following diagram illustrates the divergence between the traditional Anhydride Route (Mixture) and the Phthalide Route (Pure).

Figure 1: Comparison of synthetic pathways. The phthalide route enables the precise construction of asymmetric dyes.

Protocol A: Direct Functionalization for Metal Sensing (Cu²⁺ Probe)

Objective: Synthesize a "Turn-On" probe where the 6-aminophthalide acts as the fluorophore. The amino group is modified with a receptor (e.g., dipicolylamine) that quenches fluorescence via PET. Binding of a metal ion (Cu²⁺) blocks the lone pair, restoring fluorescence.

Materials

-

Precursor: 6-Aminophthalide (CAS: 13186-45-3)

-

Reagent: 2-(Chloromethyl)pyridine hydrochloride

-

Base: Diisopropylethylamine (DIPEA) or K₂CO₃

-

Solvent: Anhydrous Acetonitrile (MeCN)

-

Catalyst: NaI (catalytic amount)[1]

Step-by-Step Methodology

-

Activation: Dissolve 6-aminophthalide (1.0 eq, 150 mg) in anhydrous MeCN (10 mL) under N₂ atmosphere.

-

Base Addition: Add DIPEA (4.0 eq) and stir at room temperature for 10 minutes.

-

Alkylation: Add 2-(chloromethyl)pyridine hydrochloride (2.5 eq) and NaI (0.1 eq).

-

Reflux: Heat the mixture to reflux (80°C) for 12–16 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM). The product will be less polar than the starting amine.

-

Workup: Cool to RT. Remove solvent under reduced pressure.[2][3][4] Redissolve residue in DCM (20 mL) and wash with water (3 x 10 mL) and brine.

-

Purification: Purify via flash column chromatography (Gradient: 0% to 5% MeOH in DCM).

-

Yield: Expect 50–60% of the N,N-bis(2-pyridylmethyl)-6-aminophthalide.

Mechanism of Action:

-

Free Probe: The lone pair on the dipicolylamine nitrogen transfers an electron to the excited phthalide fluorophore (PET), quenching fluorescence (Off-state).

-

Bound Probe: Cu²⁺ coordinates with the pyridyl nitrogens. The lone pair is engaged, PET is blocked, and fluorescence is restored (On-state).

Protocol B: Regioselective Synthesis of Unsymmetrical Rosamines

Objective: Use 6-aminophthalide to synthesize a regioisomerically pure, unsymmetrical xanthene dye (e.g., a Rosamine analogue) for dual-color imaging applications.

Materials

-

Nucleophile: Lithium (3-(dimethylamino)phenyl)lithium (Prepared in situ from the corresponding bromo-aniline)

-

Solvent: Anhydrous THF

-

Acid: 2M HCl and Glacial Acetic Acid

Step-by-Step Methodology

-

Lithiation (In Situ):

-

In a flame-dried flask, dissolve 3-bromo-N,N-dimethylaniline (3.0 eq) in dry THF at -78°C.

-

Add n-BuLi (3.0 eq) dropwise. Stir for 30 mins to generate the aryl-lithium species.

-

-

Nucleophilic Addition:

-

Dissolve 6-aminophthalide (1.0 eq) in dry THF.

-

Cannulate the phthalide solution into the aryl-lithium solution at -78°C.

-

Critical Step: Stir at -78°C for 1 hour, then slowly warm to 0°C. This forms the ketone intermediate (the lactone ring opens).

-

-

Quench & Cyclization:

-

Quench with 2M HCl.[2] The mixture will turn deep red/purple as the xanthene core forms.

-

Reflux in acetic acid (or toluene with catalytic p-TsOH) for 2 hours to drive the dehydration and ring closure.

-

-

Purification:

Quantitative Data Summary

| Parameter | Anhydride Route (Standard) | Phthalide Route (Protocol B) |

| Isomer Purity | Mixture (5- and 6- isomers) | >98% Single Regioisomer |

| Yield | 30-40% (after difficult separation) | 50-65% (Clean conversion) |

| Spectral Precision | Variable (batch-to-batch) | High Reproducibility |

Quality Control & Validation

Every synthesized probe must undergo the following validation steps before biological application:

-

NMR Verification:

-

1H NMR: Check for the diagnostic singlet of the phthalide proton (if unreacted) vs. the xanthene aromatic signals.

-

Regiochemistry: NOESY experiments should confirm the spatial proximity of the 6-amino group to the specific xanthene wing, confirming the isomer.

-

-

Photophysical Characterization:

-

Measure Quantum Yield (

) in PBS (pH 7.4). -

Determine

for metal sensing probes using a Stern-Volmer plot.

-

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Fluorescence (Protocol A) | Oxidation of the amino group or incomplete alkylation. | Perform reaction under strict N₂ atmosphere; ensure full bis-alkylation (check Mass Spec). |